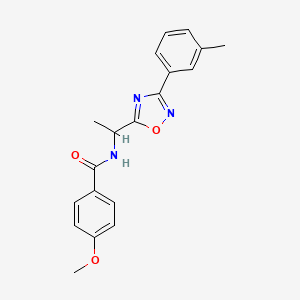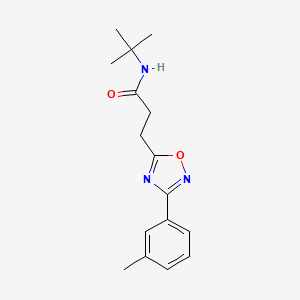
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it is believed to act on various molecular targets involved in inflammation, pain, and neuronal function. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of ion channels and receptors involved in pain and neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models. It has been shown to reduce inflammation, pain, and seizures. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its potential therapeutic properties. It may be useful in the development of new treatments for various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One direction is to further investigate its mechanism of action and molecular targets. This may lead to the development of more effective treatments for various diseases. Another direction is to study its pharmacokinetics and toxicity in animal models. This may help to determine its safety and efficacy in humans. Finally, it may be useful to explore the potential of this compound as a lead compound for the development of new drugs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-amino-3-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-methoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-5-4-6-15(11-12)17-21-19(25-22-17)13(2)20-18(23)14-7-9-16(24-3)10-8-14/h4-11,13H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZYPAIXDPYZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7697378.png)











